Methyl 4-(ethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride
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Overview
Description
Methyl 4-(ethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride is a chemical compound with a unique bicyclic structure. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure consists of a bicyclo[2.2.2]octane core with an ethylamino group and a carboxylate ester, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(ethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride typically involves the following steps:
Formation of the bicyclo[2.2.2]octane core: This can be achieved through a [4+2] cycloaddition reaction of cyclohexenones with electron-deficient alkenes under enamine/iminium catalysis.
Introduction of the ethylamino group: This step involves the substitution of a suitable leaving group with an ethylamine under basic conditions.
Esterification: The carboxylate group is introduced through esterification reactions using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or continuous flow reactors: To control reaction conditions and improve efficiency.
Purification steps: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(ethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The ethylamino group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various amines, alcohols, and thiols.
Major Products
Oxidation products: Ketones, carboxylic acids.
Reduction products: Alcohols.
Substitution products: Derivatives with different functional groups replacing the ethylamino group.
Scientific Research Applications
Methyl 4-(ethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(ethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds and electrostatic interactions with receptors or enzymes, modulating their activity. The bicyclic structure provides rigidity and specificity in binding, enhancing its effectiveness in various applications.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride .
- Bicyclo[2.2.2]octane-1,4-dicarboxylic acid .
Uniqueness
Methyl 4-(ethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride stands out due to its unique combination of a bicyclic core with an ethylamino group and a carboxylate ester. This structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H22ClNO2 |
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Molecular Weight |
247.76 g/mol |
IUPAC Name |
methyl 4-(ethylamino)bicyclo[2.2.2]octane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H21NO2.ClH/c1-3-13-12-7-4-11(5-8-12,6-9-12)10(14)15-2;/h13H,3-9H2,1-2H3;1H |
InChI Key |
IYWPDVDQYXTMMM-UHFFFAOYSA-N |
Canonical SMILES |
CCNC12CCC(CC1)(CC2)C(=O)OC.Cl |
Origin of Product |
United States |
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